molecular formula C15H12Cl2O3S B14640731 1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride CAS No. 53424-17-2

1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride

Cat. No.: B14640731
CAS No.: 53424-17-2
M. Wt: 343.2 g/mol
InChI Key: OYDHRFYTFZGZMB-UHFFFAOYSA-N
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Description

1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions. The unique structure of this compound allows it to participate in a wide range of synthetic applications, making it valuable in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride typically involves the chlorination of 2-ethyl-9-oxo-2,9-dihydro-1H-fluorene followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfonylation step is usually carried out using sulfonyl chlorides under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfides .

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro and sulfonyl chloride groups in 1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride makes it uniquely reactive and versatile in various chemical transformations. This dual functionality allows it to participate in a broader range of reactions compared to its similar compounds .

Properties

CAS No.

53424-17-2

Molecular Formula

C15H12Cl2O3S

Molecular Weight

343.2 g/mol

IUPAC Name

1-chloro-2-ethyl-9-oxo-2H-fluorene-1-sulfonyl chloride

InChI

InChI=1S/C15H12Cl2O3S/c1-2-9-7-8-11-10-5-3-4-6-12(10)14(18)13(11)15(9,16)21(17,19)20/h3-9H,2H2,1H3

InChI Key

OYDHRFYTFZGZMB-UHFFFAOYSA-N

Canonical SMILES

CCC1C=CC2=C(C1(S(=O)(=O)Cl)Cl)C(=O)C3=CC=CC=C23

Origin of Product

United States

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